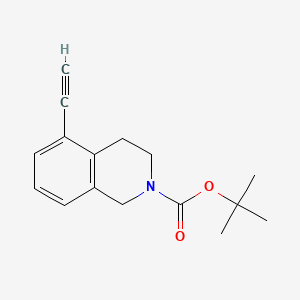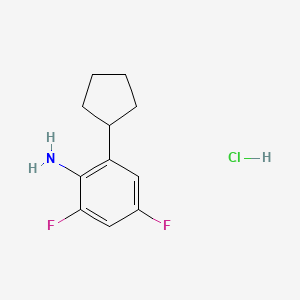
2-Cyclopentyl-4,6-difluoroaniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopentyl-4,6-difluoroaniline hydrochloride is a chemical compound with the molecular formula C11H14ClF2N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with cyclopentyl and fluorine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-4,6-difluoroaniline hydrochloride typically involves the introduction of cyclopentyl and fluorine groups onto an aniline derivative. One common method is through a series of substitution reactions, where the aniline derivative undergoes halogenation followed by nucleophilic substitution with cyclopentyl groups. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the substitution reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous-flow methodologies to enhance efficiency and yield. These methods allow for better control over reaction conditions, reducing the risk of side reactions and improving the overall safety of the process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopentyl-4,6-difluoroaniline hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can result in a variety of substituted aniline derivatives .
Applications De Recherche Scientifique
2-Cyclopentyl-4,6-difluoroaniline hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-Cyclopentyl-4,6-difluoroaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and affecting various biological pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Difluoroaniline: A simpler derivative with only fluorine substitutions.
Cyclopentylamine: A compound with a cyclopentyl group but lacking the fluorine substitutions.
Uniqueness
2-Cyclopentyl-4,6-difluoroaniline hydrochloride is unique due to the combination of cyclopentyl and fluorine groups, which confer distinct chemical properties and reactivity. This makes it valuable in applications where specific interactions with biological targets or unique chemical reactivity are required .
Propriétés
Formule moléculaire |
C11H14ClF2N |
|---|---|
Poids moléculaire |
233.68 g/mol |
Nom IUPAC |
2-cyclopentyl-4,6-difluoroaniline;hydrochloride |
InChI |
InChI=1S/C11H13F2N.ClH/c12-8-5-9(7-3-1-2-4-7)11(14)10(13)6-8;/h5-7H,1-4,14H2;1H |
Clé InChI |
WTTLKFLTXGXGMX-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)C2=C(C(=CC(=C2)F)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


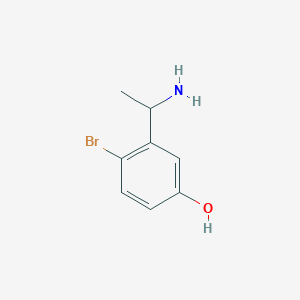
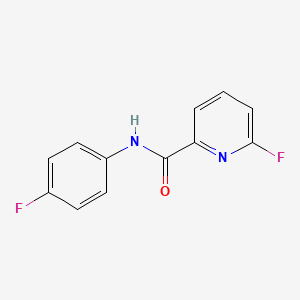

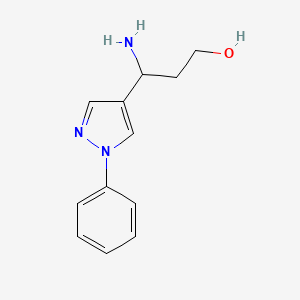


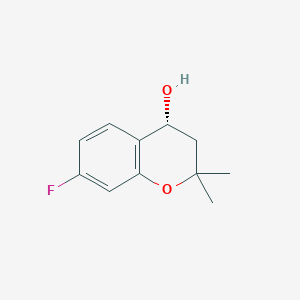
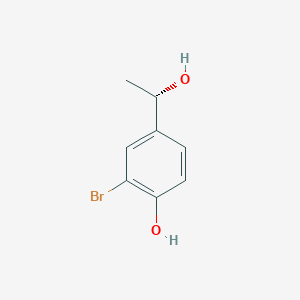
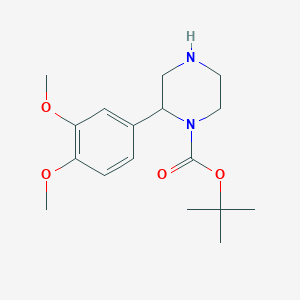
![tert-butyl N-{3-chloro-4-[(2R)-oxiran-2-yl]phenyl}carbamate](/img/structure/B13592332.png)
![7-Hydroxythieno[3,2-b]pyridine-3-carboxylicacidhydrochloride](/img/structure/B13592333.png)
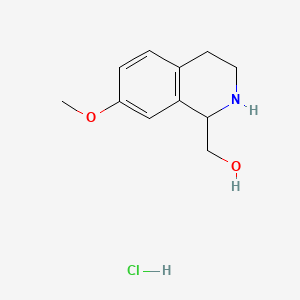
![2-[2-Fluoro-5-(trifluoromethyl)phenyl]propanoicacid](/img/structure/B13592341.png)
